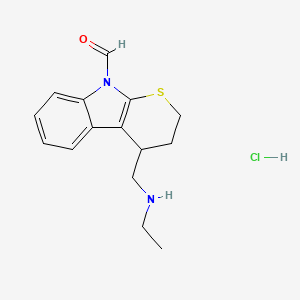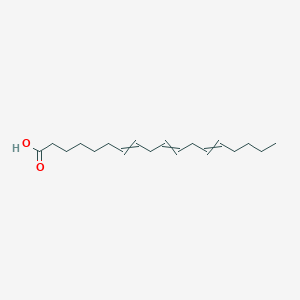![molecular formula C20H13KN2O7S2 B14460738 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt CAS No. 68929-09-9](/img/structure/B14460738.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an anthracene backbone, sulfonic acid groups, and amino functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce sulfonic acid groups. This is followed by the introduction of amino groups through nitration and subsequent reduction. The phenylamino sulfonyl group is then added through a sulfonylation reaction. The final step involves the formation of the monopotassium salt by neutralizing the compound with potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with proteins and enzymes, affecting their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, sodium salt
- Anthraquinone-2-sulfonic acid sodium salt monohydrate
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt is unique due to its specific combination of functional groups and its monopotassium salt form.
Propiedades
Número CAS |
68929-09-9 |
|---|---|
Fórmula molecular |
C20H13KN2O7S2 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
potassium;1-amino-9,10-dioxo-4-(phenylsulfamoyl)anthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.K/c21-18-15(31(27,28)29)10-14(30(25,26)22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
PXPLWTMJQDSMCU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


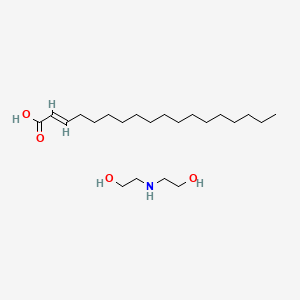
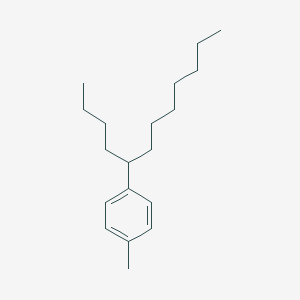
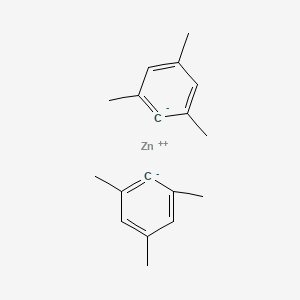
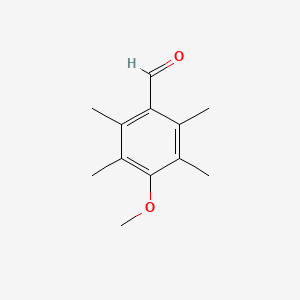

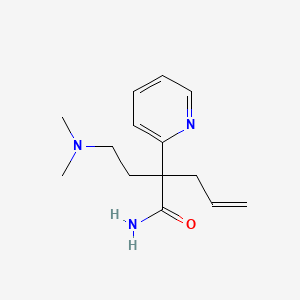
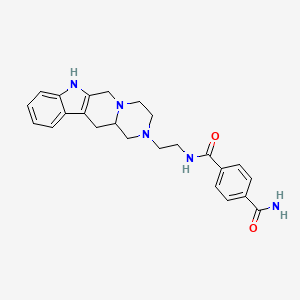
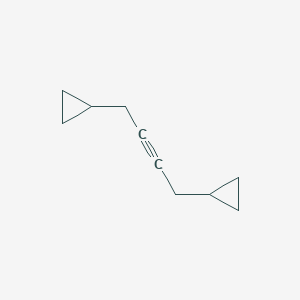
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)

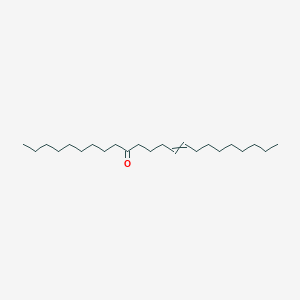
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
